molecular formula C22H27N3O3 B4387049 N-butyl-2-{[3-(isobutyrylamino)benzoyl]amino}benzamide

N-butyl-2-{[3-(isobutyrylamino)benzoyl]amino}benzamide

Cat. No. B4387049
M. Wt: 381.5 g/mol
InChI Key: QFOBUAXODVHKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-{[3-(isobutyrylamino)benzoyl]amino}benzamide, also known as BIBB-515, is a novel and potent inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a key role in many cellular processes, including signal transduction, cell proliferation, and differentiation. BIBB-515 has been synthesized and extensively studied for its potential applications in scientific research.

Mechanism of Action

N-butyl-2-{[3-(isobutyrylamino)benzoyl]amino}benzamide exerts its inhibitory effect on PKC by binding to the enzyme's regulatory domain. This prevents PKC from being activated by other signaling molecules, which in turn leads to a reduction in the downstream signaling events mediated by PKC. The mechanism of action of N-butyl-2-{[3-(isobutyrylamino)benzoyl]amino}benzamide has been extensively studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
N-butyl-2-{[3-(isobutyrylamino)benzoyl]amino}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurological disorders. N-butyl-2-{[3-(isobutyrylamino)benzoyl]amino}benzamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-butyl-2-{[3-(isobutyrylamino)benzoyl]amino}benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of PKC, which makes it useful for investigating the role of PKC in various cellular processes. It is also relatively stable and easy to handle, which makes it suitable for use in a wide range of experimental settings. However, N-butyl-2-{[3-(isobutyrylamino)benzoyl]amino}benzamide has some limitations, including its relatively high cost and limited availability.

Future Directions

There are several future directions for research on N-butyl-2-{[3-(isobutyrylamino)benzoyl]amino}benzamide. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of N-butyl-2-{[3-(isobutyrylamino)benzoyl]amino}benzamide. Another area of interest is the investigation of the role of PKC in various disease states, including cancer, diabetes, and neurological disorders. Finally, the potential use of N-butyl-2-{[3-(isobutyrylamino)benzoyl]amino}benzamide as a therapeutic agent for these diseases should be further explored.
In conclusion, N-butyl-2-{[3-(isobutyrylamino)benzoyl]amino}benzamide is a potent and selective inhibitor of PKC that has been extensively studied for its potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N-butyl-2-{[3-(isobutyrylamino)benzoyl]amino}benzamide and its potential applications is warranted.

Scientific Research Applications

N-butyl-2-{[3-(isobutyrylamino)benzoyl]amino}benzamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of PKC, which makes it useful for studying the role of PKC in various cellular processes. N-butyl-2-{[3-(isobutyrylamino)benzoyl]amino}benzamide has been used in many studies to investigate the signaling pathways involved in cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

N-butyl-2-[[3-(2-methylpropanoylamino)benzoyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-4-5-13-23-22(28)18-11-6-7-12-19(18)25-21(27)16-9-8-10-17(14-16)24-20(26)15(2)3/h6-12,14-15H,4-5,13H2,1-3H3,(H,23,28)(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOBUAXODVHKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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